molecular formula C31H53N11O13 B14177970 L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline CAS No. 922172-51-8

L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline

Cat. No.: B14177970
CAS No.: 922172-51-8
M. Wt: 787.8 g/mol
InChI Key: PAAMGVKMPOJWIF-JZMFUSNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with specific molecular targets, making it a valuable tool for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Carbodiimides for coupling reactions, such as N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes involved in disease processes.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The peptide can modulate the activity of these targets by binding to them, altering their conformation, or inhibiting their function. The exact pathways involved depend on the specific application and target of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonylglycylglycylglycylglycyl-L-seryl-L-glutaminyl-L-lysyl-L-proline is unique due to its specific sequence and structure, which confer distinct properties and functions. Its ability to interact with particular molecular targets sets it apart from other peptides, making it valuable for targeted research and therapeutic applications.

Properties

CAS No.

922172-51-8

Molecular Formula

C31H53N11O13

Molecular Weight

787.8 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H53N11O13/c1-16(44)26(34)29(52)38-13-24(48)36-11-22(46)35-12-23(47)37-14-25(49)39-19(15-43)28(51)40-17(7-8-21(33)45)27(50)41-18(5-2-3-9-32)30(53)42-10-4-6-20(42)31(54)55/h16-20,26,43-44H,2-15,32,34H2,1H3,(H2,33,45)(H,35,46)(H,36,48)(H,37,47)(H,38,52)(H,39,49)(H,40,51)(H,41,50)(H,54,55)/t16-,17+,18+,19+,20+,26+/m1/s1

InChI Key

PAAMGVKMPOJWIF-JZMFUSNCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)N)O

Origin of Product

United States

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